molecular formula C29H35N5O B11030594 Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone

Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone

Cat. No.: B11030594
M. Wt: 469.6 g/mol
InChI Key: RMBJWFHJFJTGMG-UHFFFAOYSA-N
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Description

Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone is a complex organic compound with a unique structure that includes a quinoline core, a pyrimidine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrimidine ring and the piperazine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated compounds.

Scientific Research Applications

Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenyl[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazino)-4-pyrimidinyl]-3,4-dihydro-1(2H)-quinolinyl]methanone can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core and may have similar chemical properties.

    Pyrimidine derivatives: Compounds with a pyrimidine ring may exhibit similar biological activities.

    Piperazine derivatives: These compounds may have similar pharmacological effects due to the presence of the piperazine moiety.

The uniqueness of this compound lies in its combination of these three structural elements, which may confer distinct properties and applications.

Properties

Molecular Formula

C29H35N5O

Molecular Weight

469.6 g/mol

IUPAC Name

phenyl-[2,2,4,6-tetramethyl-7-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-3,4-dihydroquinolin-1-yl]methanone

InChI

InChI=1S/C29H35N5O/c1-20-17-24-21(2)19-29(3,4)34(27(35)22-9-7-6-8-10-22)26(24)18-23(20)25-11-12-30-28(31-25)33-15-13-32(5)14-16-33/h6-12,17-18,21H,13-16,19H2,1-5H3

InChI Key

RMBJWFHJFJTGMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C3=NC(=NC=C3)N4CCN(CC4)C)C)C(=O)C5=CC=CC=C5)(C)C

Origin of Product

United States

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